SDH Enzyme Inhibition: 3.70-Fold Superior IC₅₀ Over Commercial SDHI Pyraziflumid
Sdh-IN-10 (compound 6r) inhibited succinate dehydrogenase with an IC₅₀ of 0.232 μg/mL, compared to 0.858 μg/mL for the commercial SDHI fungicide pyraziflumid tested under identical conditions, representing a 3.70-fold potency advantage [1]. Two close intra-series analogs, 6o (IC₅₀ = 0.450 μg/mL) and 6p (IC₅₀ = 0.672 μg/mL), were also significantly less potent, confirming that the specific substitution pattern of Sdh-IN-10 is required for maximal SDH inhibition [1].
| Evidence Dimension | Succinate dehydrogenase enzyme half-maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | 0.232 μg/mL (Sdh-IN-10 / compound 6r) |
| Comparator Or Baseline | Pyraziflumid: 0.858 μg/mL; Compound 6o: 0.450 μg/mL; Compound 6p: 0.672 μg/mL |
| Quantified Difference | 3.70-fold more potent than pyraziflumid; 1.94-fold more potent than 6o; 2.90-fold more potent than 6p |
| Conditions | In vitro SDH enzyme inhibition assay; all compounds tested under identical conditions as reported in Wang et al. 2023 |
Why This Matters
For researchers selecting an SDHI tool compound, the 3.70-fold enzyme-level potency gap means that Sdh-IN-10 achieves equivalent target engagement at substantially lower concentrations, reducing the risk of off-target effects and compound interference in biochemical and cell-based assays.
- [1] Wang J, Lu T, Xiao T, Cheng W, Jiang W, Yan Y, Tang X. Novel quinolin-2(1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. Pest Manag Sci. 2023 Oct;79(10):3425-3438. doi:10.1002/ps.7332. PMID:36562216. View Source
